1,1-dioxothiane-4-carboxylic acid

Description

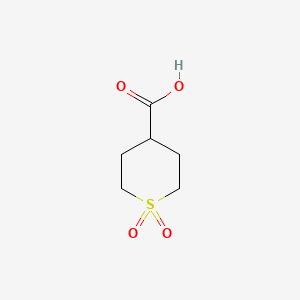

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJRJUVGGDVVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215262 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-87-3 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64096-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,1-dioxothiane-4-carboxylic acid" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-dioxothiane-4-carboxylic acid

Introduction and Significance

This compound is a saturated heterocyclic compound featuring a six-membered thiane ring with a sulfone group and a carboxylic acid at the 4-position.[1] The sulfone group, a key structural motif in medicinal chemistry, is a strong hydrogen bond acceptor and is generally metabolically stable, making it a valuable component in drug design. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its thorough characterization, aimed at researchers in organic synthesis and drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence starting from its sulfide precursor, tetrahydrothiopyran-4-carboxylic acid. This strategy isolates the construction of the heterocyclic core from the oxidation of the sulfur atom, preventing potential side reactions and simplifying purification.

-

Formation of the Heterocyclic Core: Synthesis of tetrahydrothiopyran-4-carboxylic acid.

-

Oxidation: Conversion of the sulfide to the target sulfone.

This linear approach ensures high yields and purity of the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Tetrahydrothiopyran-4-carboxylic acid

The precursor, tetrahydrothiopyran-4-carboxylic acid, serves as a crucial building block.[3] While several synthetic routes exist for similar heterocyclic systems, a reliable method involves the reaction of appropriate precursors to form the thiane ring system.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-carboxylic acid

This protocol is adapted from established methods for constructing similar heterocyclic carboxylic acids.[4][5]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add diethyl malonate and a suitable solvent such as ethanol.

-

Base Addition: Add sodium ethoxide to the solution and stir until the diethyl malonate is fully deprotonated.

-

Cyclization: Add bis(2-chloroethyl) sulfide dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the diester to the dicarboxylic acid salt.

-

Acidification: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.

-

Isolation of Intermediate: Filter the precipitate, wash with cold water, and dry.

-

Decarboxylation: Heat the dicarboxylic acid intermediate in a high-boiling point solvent like xylene or under controlled thermal conditions to induce decarboxylation, yielding tetrahydrothiopyran-4-carboxylic acid.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the pure sulfide precursor.

Part 2: Oxidation to this compound

The oxidation of the sulfide to a sulfone is a critical transformation. The choice of oxidant is key to ensuring a clean and efficient reaction without affecting the carboxylic acid group. Hydrogen peroxide in acetic acid is a cost-effective and powerful oxidizing system for this purpose.

Causality Behind Experimental Choices

-

Oxidant: Hydrogen peroxide is a strong oxidant. In an acidic medium like acetic acid, it forms peracetic acid in situ, which is highly effective for converting sulfides to sulfones.

-

Solvent: Acetic acid serves as both a solvent and a catalyst for the oxidation. It ensures the miscibility of the aqueous hydrogen peroxide and the organic substrate.

-

Temperature Control: The oxidation of sulfides is highly exothermic. Maintaining the temperature below 30°C during the initial addition of hydrogen peroxide is crucial to prevent runaway reactions. The subsequent heating to 70-80°C ensures the reaction proceeds to completion in a reasonable timeframe.

Caption: Stepwise oxidation of the sulfide.

Experimental Protocol: Oxidation

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve tetrahydrothiopyran-4-carboxylic acid (1.0 eq) in glacial acetic acid.

-

Oxidant Addition: Cool the solution in an ice-water bath. Slowly add hydrogen peroxide (30% aqueous solution, ~2.5 eq) dropwise, ensuring the internal temperature does not exceed 30°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction by TLC until all starting material and sulfoxide intermediate are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the product.

-

Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrogen peroxide, followed by a wash with a cold, non-polar solvent like hexanes to aid in drying.

-

Drying: Dry the white solid product in a vacuum oven at 50-60°C to a constant weight. A typical yield for this oxidation is in the range of 85-95%.[6]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | White crystalline solid | [6] |

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The presence of both the sulfone and carboxylic acid groups gives a distinct IR spectrum.[7]

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad, strong band due to H-bonding |

| C-H (Aliphatic) | 2950-2850 | Sharp, medium peaks |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp absorption |

| S=O (Sulfone) | 1350-1300 & 1175-1120 | Two strong, sharp bands (asymmetric & symmetric) |

| C-O (Carboxylic Acid) | 1320-1210 | Strong, sharp absorption |

The broad O-H stretch is a hallmark of a carboxylic acid and often overlaps with the C-H stretching signals.[8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The symmetry of the molecule simplifies the spectrum. The protons on the carbons adjacent to the electron-withdrawing sulfone group will be deshielded and appear further downfield. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (10-12 ppm).[10]

-

¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -COOH | 10.0 - 12.0 (broad s, 1H) | 175 - 180 |

| CH (at C4) | 2.5 - 2.9 (m, 1H) | 35 - 40 |

| CH₂ (alpha to SO₂) | 3.0 - 3.4 (m, 4H) | 50 - 55 |

| CH₂ (beta to SO₂) | 2.2 - 2.6 (m, 4H) | 25 - 30 |

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected exact mass can be calculated and compared with the observed molecular ion peak in high-resolution mass spectrometry (HRMS).

-

Expected Exact Mass: 178.0300[1]

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[11] The thiane ring may also undergo characteristic fragmentation.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound, a valuable building block for chemical and pharmaceutical research. The described protocols are robust and scalable. The detailed characterization data, including expected spectroscopic signatures, provide a framework for researchers to confirm the successful synthesis and purity of the target compound, ensuring its suitability for subsequent applications.

References

- Kinetics of oxidation of the title compounds by pyridinium fluorochromate (PFC) in the presence ofperchloric acid inaqueous acetic acid medium has been studied. Google Scholar.

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

- 4-Ethyl-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid. PubChem.

- Preparation of tetrahydropyran-4-carboxylic acid and its esters.

- Tetrahydrothiopyran-4-carboxylic acid. Chem-Impex.

- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem.

- Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1. Biosynth.

- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Semantic Scholar.

- CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid. CymitQuimica.

- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3. ChemicalBook.

- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.

Sources

- 1. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 6. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxothiane-4-carboxylic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-dioxothiane-4-carboxylic acid (CAS No. 64096-87-3). As a molecule incorporating both a carboxylic acid and a sulfone functional group within a saturated heterocyclic ring, it presents a unique combination of structural features relevant to medicinal chemistry and materials science. This document delves into its structural and physicochemical characteristics, spectroscopic profile, and practical considerations for its synthesis and handling. The insights provided herein are intended to support researchers in leveraging the properties of this compound for applications such as drug design, where it can serve as a constrained scaffold or a bioisosteric replacement for other functional groups.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a six-membered thiane ring in which the sulfur atom is oxidized to a sulfone, and a carboxylic acid substituent at the 4-position. The sulfone group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, significantly influences the molecule's polarity, solubility, and the acidity of the carboxylic acid proton. The cyclic structure imparts conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets.

The carboxylic acid moiety is a common pharmacophore in many approved drugs, though it can sometimes be associated with metabolic instability or poor membrane permeability.[1] Molecules like this compound, which present this functional group on a conformationally restricted and highly polar scaffold, are of significant interest for exploring structure-activity relationships and overcoming common challenges in drug development.[2]

Molecular Structure:

Caption: Generalized synthetic workflow for this compound.

Chemical Stability:

The 1,1-dioxothiane ring is generally stable under a range of conditions. The sulfone group is chemically robust and resistant to both oxidation and reduction. The carboxylic acid moiety will undergo typical reactions of this functional group, such as esterification, amidation, and reduction to the corresponding alcohol. Stability studies are crucial to determine a compound's shelf life and appropriate storage conditions. [3]Hydrolysis is a common degradation pathway for carboxylic acid derivatives, but the parent acid itself is stable to water. [3]The stability of the compound at different pH values and temperatures should be experimentally determined for specific applications.

Experimental Protocols

6.1. Protocol for Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range suggests a high degree of purity.

-

A small, dry sample of this compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point (184-188 °C).

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

6.2. Protocol for Thin-Layer Chromatography (TLC) Analysis

Causality: TLC is a rapid and effective method for assessing the purity of a compound and for monitoring the progress of a chemical reaction. The choice of eluent is critical for achieving good separation.

-

A small amount of this compound is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

-

A baseline is lightly drawn with a pencil on a silica gel TLC plate.

-

A small spot of the dissolved sample is applied to the baseline using a capillary tube.

-

A suitable mobile phase (eluent) is prepared. For a polar compound like this, a mixture of a polar and a less polar solvent, such as ethyl acetate/hexanes with a small amount of acetic or formic acid, is often effective. The acid in the eluent helps to suppress the ionization of the carboxylic acid, leading to less "streaking" on the plate.

-

The TLC plate is placed in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.

-

The chamber is sealed, and the solvent is allowed to ascend the plate by capillary action.

-

When the solvent front is near the top of the plate, the plate is removed and the solvent front is marked.

-

The plate is dried, and the spot is visualized, typically using a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

-

The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an interesting candidate for further investigation, particularly in the field of medicinal chemistry. Its high polarity, conformational rigidity, and the presence of key hydrogen bonding groups provide a solid foundation for its use as a molecular scaffold. This guide has synthesized the available data and provided a scientifically grounded prediction of its key characteristics, offering a valuable resource for researchers and drug development professionals.

References

- (Reference to a general organic chemistry textbook for fundamental principles, if needed)

- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.

- (Reference to a drug design and development textbook, if needed)

- (Reference for general principles of ADME, if needed)

Sources

Unraveling the Structural Landscape of 1,1-Dioxothiane-4-Carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Physicochemical Properties, and the Path Forward for Crystallographic Analysis

Abstract

1,1-Dioxothiane-4-carboxylic acid, a sulfone derivative of the thiopyran series, presents a compelling scaffold for medicinal chemistry and drug development. Its unique combination of a polar sulfone group and a carboxylic acid functionality within a saturated heterocyclic ring suggests potential for novel intermolecular interactions with biological targets. This technical guide provides a comprehensive overview of the current scientific understanding of this compound. While a definitive single-crystal X-ray structure has yet to be reported in publicly accessible databases, this document synthesizes the available data on its synthesis, and physicochemical properties. Furthermore, it outlines the established experimental workflow for determining its crystal structure, offering a roadmap for researchers in the field. This guide is intended to serve as a valuable resource for scientists and researchers engaged in the design and development of new therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

The incorporation of cyclic sulfones, such as the 1,1-dioxothiane moiety, into drug candidates has become an increasingly important strategy in medicinal chemistry. The sulfone group is a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and receptor binding affinity. When combined with a carboxylic acid, a key functional group for interacting with biological targets, the resulting molecule, this compound (CAS 64096-87-3), emerges as a building block with considerable potential for the development of novel therapeutics.

Understanding the three-dimensional structure of this molecule is paramount for structure-based drug design. A crystal structure would provide precise information on bond lengths, bond angles, and the preferred conformation of the six-membered ring. This knowledge is crucial for designing molecules that can effectively fit into the binding pockets of target proteins. Although the crystal structure of this compound is not yet publicly available, this guide will delve into what is known and how its structure can be elucidated.

Synthesis and Purification of this compound

The synthesis of this compound is a multi-step process that begins with the oxidation of a suitable thiopyrane precursor. A general and effective method involves the oxidation of tetrahydro-2H-thiopyran-4-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

-

Tetrahydro-2H-thiopyran-4-carboxylic acid

-

Hydrogen peroxide (30% solution)

-

Sodium tungstate dihydrate

-

Acetic acid

-

Distilled water

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-2H-thiopyran-4-carboxylic acid in acetic acid.

-

Add a catalytic amount of sodium tungstate dihydrate to the solution.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the excess hydrogen peroxide by the careful addition of a saturated sodium bisulfite solution.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Physicochemical Properties

The introduction of the sulfone group significantly alters the properties of the parent carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | PubChem |

| Molecular Weight | 178.21 g/mol | PubChem |

| Melting Point | 195-196 °C | Smolecule |

| Appearance | White to light yellow crystalline powder | Smolecule |

| pKa | 4.05 ± 0.20 (predicted) | Smolecule |

The predicted pKa value suggests that this compound is a stronger acid than its non-oxidized counterpart, a direct consequence of the electron-withdrawing nature of the sulfone group.[1] This enhanced acidity can have profound implications for its interaction with biological targets.

Structural Elucidation Workflow

The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography.

Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Based on studies of related thiopyran compounds, it is anticipated that the six-membered ring of this compound will adopt a chair conformation.[1] The precise puckering parameters and the orientation of the carboxylic acid group (axial vs. equatorial) are key details that a crystal structure would reveal.

Anticipated Structural Features and Implications for Drug Design

While awaiting experimental data, we can hypothesize key structural features and their relevance to drug design:

-

Chair Conformation: The thiopyran ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky sulfone and carboxylic acid groups will likely influence the conformational equilibrium.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended networks. The sulfone oxygens are also strong hydrogen bond acceptors, potentially participating in the hydrogen-bonding network.

-

Molecular Packing: The overall shape of the molecule and the arrangement of functional groups will dictate how the molecules pack in the crystal lattice. This packing will be a result of a balance between hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

A detailed understanding of these features, which can only be definitively provided by a crystal structure, is invaluable for:

-

Pharmacophore Modeling: Precisely defining the spatial arrangement of key interaction points.

-

Docking Studies: Providing a rigid and accurate conformation of the ligand for computational docking into protein binding sites.

-

Lead Optimization: Guiding synthetic modifications to improve binding affinity and other drug-like properties.

Conclusion and Future Outlook

This compound stands as a promising, yet structurally uncharacterized, building block for drug discovery. This technical guide has consolidated the available information on its synthesis and physicochemical properties and has outlined the necessary steps for its crystallographic characterization. The determination of its single-crystal X-ray structure is a critical next step to unlock its full potential in structure-based drug design. The scientific community is encouraged to pursue this endeavor, as the resulting structural insights will undoubtedly accelerate the development of novel therapeutics based on this versatile scaffold.

References

-

PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Biological Activity Screening of 1,1-Dioxothiane-4-Carboxylic Acid Derivatives

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The 1,1-dioxothiane-4-carboxylic acid core represents one such underexplored scaffold. This structure is characterized by a six-membered saturated ring containing a sulfone group (a thiane S,S-dioxide) and a carboxylic acid moiety. The sulfone group, a key pharmacophore in numerous approved drugs, is a strong hydrogen bond acceptor with significant metabolic stability, often imparting favorable pharmacokinetic properties.[1][2] Its presence in compounds has been linked to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel derivatives of this compound. As direct biological data on this specific scaffold is not yet widely published, our strategy is built upon established principles and the known activities of structurally related sulfone-containing compounds.[5][6] We will proceed through a logical cascade, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted screening funnels for anticancer, anti-inflammatory, and antimicrobial activities. The causality behind each experimental choice is explained to ensure a robust and scientifically sound evaluation.

Chapter 1: The Foundational Screen — Establishing a Cytotoxicity Baseline

Causality: Before investigating any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of each derivative. This foundational step serves two critical purposes:

-

Identifies Generally Toxic Compounds: It filters out derivatives that induce cell death indiscriminately, which are unlikely to be viable drug candidates.

-

Informs Dosing for Subsequent Assays: It establishes a non-toxic concentration range for each compound, ensuring that any observed effects in later, more specific assays are due to targeted biological activity rather than general toxicity.[7][8]

We employ a dual-assay approach to gain a more complete picture of cellular health, assessing both metabolic activity and membrane integrity.

Caption: Foundational cytotoxicity screening workflow.

Experimental Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable human cell line (e.g., HeLa for cancer, HEK293 for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7][9][10] It is a self-validating partner to the MTT assay, as it measures a different aspect of cell death.

Step-by-Step Methodology:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

-

Measurement: Measure the absorbance at 490 nm.

-

Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

| Derivative ID | MTT IC₅₀ (µM) | LDH Release at 50 µM (% of Max) | Recommendation |

| SC-001 | > 100 | < 5% | Proceed |

| SC-002 | 5.2 | 85% | Deprioritize (Toxic) |

| SC-003 | 75.8 | < 10% | Proceed |

| SC-004 | 22.1 | 35% | Proceed with caution |

Chapter 2: Investigating Anticancer Potential

Causality: The sulfone moiety is present in several anticancer agents, such as Rigosertib, a multi-kinase inhibitor.[11] Styryl sulfones have also demonstrated anti-proliferative activity.[3] This provides a strong rationale for screening this compound derivatives for anticancer efficacy, particularly against cell lines where these pathways are relevant.

Caption: Anticancer screening cascade.

Methodology: Screening Against a Cancer Cell Line Panel

A logical next step is to screen non-toxic "hits" from the foundational screen against a panel of human cancer cell lines, such as the NCI-60 panel or a custom-selected panel representing different cancer types (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[12] This provides data on the spectrum of activity and may reveal selectivity towards certain cancer types. The MTT assay protocol described previously can be adapted for this purpose.

Methodology: Apoptosis Induction Assay via Flow Cytometry

To determine if the observed anti-proliferative effect is due to programmed cell death, an apoptosis assay is essential.

Step-by-Step Workflow:

-

Treatment: Treat a cancer cell line (e.g., HeLa) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Chapter 3: Probing Anti-Inflammatory Activity

Causality: Inflammation is a key pathological process in many diseases.[13] Compounds containing sulfonyl and thiazine-like structures have shown potent anti-inflammatory activity, often by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[4] Therefore, screening for anti-inflammatory properties is a highly rational path.

In Vitro Screening: Enzyme and Cell-Based Assays

The primary in vitro screen should focus on both direct enzyme inhibition and a more physiologically relevant cell-based model.

-

COX Inhibition Assay: Commercially available kits allow for the direct measurement of a compound's ability to inhibit COX-1 and COX-2 enzymes.[14][15][16] This assay is crucial for determining the mechanism of action and selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.

-

Cell-Based Cytokine Release Assay: This assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (like murine J774A.1 macrophages or human THP-1 cells) stimulated with lipopolysaccharide (LPS).[17] This provides a broader view of the compound's anti-inflammatory potential beyond COX inhibition.

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

This is the most widely used and validated preclinical model for acute inflammation.[13][18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's efficacy in a live biological system.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 10. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]

- 11. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

- 12. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.biobide.com [blog.biobide.com]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis | BioWorld [bioworld.com]

- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 19. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

On the Mechanism of Action of 1,1-dioxothiane-4-carboxylic acid: A Roadmap for Target Identification and Validation

An In-depth Technical Guide

Abstract: 1,1-dioxothiane-4-carboxylic acid is a heterocyclic compound belonging to the class of cyclic sulfones. While the specific biological targets and mechanism of action for this particular molecule are not extensively documented in current scientific literature, the cyclic sulfone scaffold is a privileged structure in medicinal chemistry, featured in a wide array of bioactive agents.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanism of action of this compound. We will synthesize insights from the known pharmacology of related cyclic sulfone derivatives, propose hypothesized mechanisms of action based on its structural features, and detail a rigorous, multi-pronged experimental strategy for target identification, validation, and pathway analysis.

Introduction to this compound

This compound (CAS 64096-87-3) is an organosulfur compound featuring a six-membered thiane ring fully oxidized to the sulfone state, with a carboxylic acid moiety at the 4-position.[3]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀O₄S |

| Molecular Weight | 178.21 g/mol |

| Structure |

The core structure combines two key pharmacophores:

-

The Cyclic Sulfone: This group is a potent hydrogen bond acceptor and is metabolically stable.[4] Its rigid cyclic nature can serve to conformationally lock functional groups, reducing entropic penalties upon binding to a biological target.

-

The Carboxylic Acid: This functional group is ionizable at physiological pH and is a common feature in many drugs, often serving as a key interaction point with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets.

While direct pharmacological data on this compound is sparse, the broader class of cyclic sulfones has demonstrated a remarkable diversity of biological activities, providing a logical starting point for investigation.

The Cyclic Sulfone Scaffold: A Privileged Motif in Drug Discovery

Cyclic sulfone derivatives have been successfully developed as modulators of various biological targets.[1][2] Understanding these precedents is critical for forming rational hypotheses for our target compound.

Table 1: Documented Biological Activities of Cyclic Sulfone Derivatives

| Compound Class / Example | Mechanism of Action | Therapeutic Area |

| Tricyclic Sulfones | γ-Secretase Inhibition | Alzheimer's Disease[5] |

| Cyclic Hydroxyethylamine (cHEA) Sulfones | BACE1 (β-secretase) Inhibition | Alzheimer's Disease[1] |

| 1,2,4-Thiadiazine 1,1-dioxides | KATP Channel Activation | Diabetes[6] |

| Nifurtimox | Nitroreductase-mediated oxidative stress | Chagas Disease[4] |

| Maralixibat | Ileal Bile Acid Transporter (IBAT) Inhibition | Cholestatic Pruritus[4] |

| 1,1-dioxo-1,2,6-thiadiazines | Cannabinoid Receptor (CB1/CB2) Modulation | Pain, Inflammation[7] |

This diversity demonstrates that the cyclic sulfone is not associated with a single mechanism but rather serves as a versatile scaffold. The specific activity is dictated by the overall molecular architecture and the nature of appended functional groups.

Hypothesized Mechanisms of Action for this compound

Based on its structure, we can propose several plausible, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Enzyme Inhibition

The combination of a rigid scaffold, a hydrogen-bond accepting sulfone, and an anionic carboxylate makes the compound a candidate for an enzyme inhibitor, particularly for metalloenzymes or hydrolases that recognize carboxylic acid substrates.

Caption: Hypothetical binding of the compound within an enzyme active site.

Hypothesis 2: Receptor Modulation

The compound could act as a ligand for a receptor, where the carboxylic acid mimics an endogenous signaling molecule (e.g., a fatty acid or amino acid derivative) and the cyclic sulfone provides the correct orientation and supplementary binding interactions.

A Roadmap for Elucidating the Mechanism of Action: Experimental Protocols

A definitive determination of the mechanism requires a systematic, multi-tiered approach. This section outlines the critical experimental workflows.

Step 1: Phenotypic Screening & Target Class Identification

The initial step is to perform broad phenotypic screening to narrow the field of potential biological activities.

Protocol 1: Broad-Based Phenotypic Screening

-

Assay Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of 50-100 common receptors, ion channels, and enzymes.

-

Data Analysis: Identify any targets showing significant inhibition or activation (e.g., >50% at 10 µM).

-

Cellular Viability Assay: Concurrently, perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) in multiple cell lines (e.g., HEK293, HepG2, a relevant cancer cell line) to determine the cytotoxic concentration (CC50) and establish a non-toxic window for further cellular assays.

-

Causality Assessment: If significant activity is observed in the screening panel, proceed to dose-response confirmation studies for the specific target(s) identified.

Sources

- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 7. Discovery of 1,1-dioxo-1,2,6-thiadiazine-5-carboxamide derivatives as cannabinoid-like molecules with agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Bifunctional Scaffold

An In-Depth Technical Guide to the Solubility and Stability of 1,1-dioxothiane-4-carboxylic acid

In the landscape of modern medicinal chemistry and materials science, molecules that offer a unique combination of structural rigidity, polarity, and reactive functionality are of paramount importance. This compound, a compound featuring a six-membered cyclic sulfone (thiane-1,1-dioxide) and a carboxylic acid group, represents such a scaffold. The sulfone group, a potent hydrogen bond acceptor and bioisostere of the carbonyl group, imparts conformational constraint and metabolic stability.[1][2] Concurrently, the carboxylic acid provides a handle for further chemical modification and significantly influences the molecule's physicochemical properties.

This guide provides a comprehensive analysis of the solubility and stability of this compound. Understanding these core characteristics is critical for its effective application in drug design, formulation development, and synthetic chemistry. We will move beyond theoretical principles to provide actionable experimental protocols, grounded in the causality of molecular behavior, to empower researchers in their practical applications of this promising molecule.

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic chemical and physical identifiers. These properties are essential for accurate documentation, analysis, and regulatory submission.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | PubChem[3] |

| CAS Number | 64096-87-3 | ChemicalBook[4] |

| Molecular Formula | C₆H₁₀O₄S | PubChem[3] |

| Molecular Weight | 178.21 g/mol | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

Solubility Profile: From Theory to Formulation

The solubility of an active compound is a critical determinant of its bioavailability, formulation feasibility, and utility in solution-phase reactions. The bifunctional nature of this compound creates a nuanced solubility profile.

Theoretical Assessment

The molecule's structure contains two highly polar functional groups:

-

Carboxylic Acid (-COOH): This group is a hydrogen bond donor and acceptor, readily interacting with polar solvents like water.[5] Carboxylic acids with fewer than five carbon atoms are typically water-soluble.[5][6]

-

Cyclic Sulfone (-SO₂-): The sulfonyl group is a strong hydrogen bond acceptor and is known to increase polarity and reduce lipophilicity, which can enhance aqueous solubility.[1][2]

While the six-membered aliphatic ring contributes some hydrophobic character, the overwhelming influence of the two polar groups suggests that the compound will be soluble in polar solvents, particularly water.

Caption: Factors influencing the solubility of this compound.

Enhancing Aqueous Solubility: The Power of pH

A key advantage of the carboxylic acid moiety is its acidity. By reacting with a base, the neutral acid is converted into its corresponding carboxylate salt, which is significantly more water-soluble.[6][7][8] This is a fundamental strategy for formulating acidic compounds for aqueous delivery.

Table of Expected Solubility

| Solvent Class | Example(s) | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -SO₂ groups. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions.[9] |

| Aqueous Base | 1M NaOH, 1M K₂CO₃ | Very High | Formation of highly soluble carboxylate salt.[6][10] |

| Non-Polar | Hexane, Toluene | Low / Insoluble | Mismatch in polarity; insufficient intermolecular forces. |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantifying the aqueous solubility of the target compound.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution at a controlled temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Type I ultrapure water

-

Calibrated analytical balance

-

Thermostatically controlled shaker incubator

-

0.22 µm syringe filters (low-protein binding)

-

HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. Causality: This extended period allows the dissolution and precipitation processes to reach a steady state, reflecting the true thermodynamic solubility.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge at a low speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. Causality: Unfiltered particulates would falsely inflate the measured concentration.

-

Quantification: Dilute the filtered sample with the mobile phase and analyze using a pre-validated HPLC/UPLC method against a standard curve of known concentrations. Calculate the concentration in mg/mL or µg/mL.

Stability Profile: A Chemically Robust Scaffold

The stability of a compound dictates its shelf-life, handling requirements, and degradation pathways. This compound is predicted to be a highly stable molecule due to the intrinsic properties of its functional groups.

Theoretical Assessment

-

Cyclic Sulfone Moiety: Sulfones are among the most stable organosulfur functional groups. The sulfur atom is in its highest oxidation state (+6), rendering it resistant to further oxidation. The group is also stable to most reducing agents and is generally not susceptible to hydrolysis. This metabolic and chemical stability is a key reason for its incorporation into drug candidates.[2]

-

Carboxylic Acid Moiety: Aliphatic carboxylic acids are chemically robust. Decarboxylation is a potential degradation reaction but typically requires very high temperatures or the presence of a beta-carbonyl group, which is absent in this structure.[7] The primary reactivity is its acidity, which is a predictable chemical property rather than an instability.[11]

-

Combined Influence: The sulfone group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[6][10] This does not, however, detract from the overall stability of the molecule.

Caption: Factors contributing to the high stability of the molecule.

Potential Degradation Pathways (Under Forced Conditions)

While stable under normal storage, it is crucial for drug development to understand how the molecule behaves under stress. Forced degradation studies expose the compound to harsh conditions to identify potential liabilities.

-

Hydrolytic: Expected to be highly stable across a wide pH range. No readily hydrolyzable groups are present.

-

Oxidative: The sulfone is inert. The aliphatic C-H bonds could be oxidized under extreme conditions (e.g., strong peroxide with heat), but this is unlikely under typical scenarios.

-

Thermal: The compound is a solid and is expected to be stable at elevated temperatures, likely decomposing only near or above its melting point.

-

Photolytic: Susceptibility to photodegradation is difficult to predict without experimental data and depends on the molecule's ability to absorb UV or visible light.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Methanol or Acetonitrile (HPLC grade)

-

Photostability chamber (ICH Q1B compliant)

-

High-temperature oven

-

HPLC-UV/MS system

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Dispense the stock solution into separate vials for each condition:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 80°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 80°C for 24 hours.

-

Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal (Solution): Heat the stock solution at 80°C for 24 hours.

-

Thermal (Solid): Place the solid powder in an oven at 105°C for 24 hours.

-

Photostability: Expose the solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples before injection.

-

Analyze all samples by a stability-indicating HPLC method, ideally with mass spectrometry detection (LC-MS).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to a control (unstressed) sample.

-

Calculate the percentage of degradation.

-

Use the MS data to identify the mass of any new peaks (degradants) to propose degradation pathways. Trustworthiness: A method is considered "stability-indicating" only if it can resolve the parent peak from all significant degradation products.

-

Analytical Methodologies

Robust analytical methods are required to assess purity, quantify concentration, and monitor stability.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity and stability assessment.

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for acidic compounds.

-

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) may be possible. However, more universal detectors like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended for accurate quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high polarity of the carboxylic acid, direct analysis is difficult. Derivatization of the carboxylic acid group (e.g., to an ester) is typically required to make the molecule suitable for GC analysis.[12][13]

Conclusion

This compound is a molecule defined by high polarity and robust chemical stability. Its solubility is significant in polar solvents and can be dramatically increased in aqueous media through pH adjustment to form a carboxylate salt. This property is a distinct advantage for pharmaceutical formulation. The compound's stability is anchored by the chemically inert cyclic sulfone and the stable carboxylic acid, making it resistant to common hydrolytic, oxidative, and thermal degradation pathways. While these theoretical assessments provide a strong framework, this guide emphasizes the necessity of empirical validation through the detailed experimental protocols provided. A thorough understanding of these solubility and stability characteristics is the foundation for successfully leveraging this versatile chemical scaffold in advanced scientific applications.

References

- Britannica (2025). Carboxylic acid - Properties, Structure, Reactions.

- Wikipedia (n.d.). Carboxylic acid.

- Save My Exams (2025). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.

- Michigan State University Department of Chemistry (n.d.). Carboxylic Acid Reactivity.

- Study Mind (n.d.). Properties and Reactivity of Carboxylic Acids.

- Enamine (n.d.). Cyclic Sulfones.

- PubChem (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

- ResearchGate (2025). Cyclic sulfoxides and sulfones in drug design.

- Name of Science (n.d.).

- ChemicalBook (2025). 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid.

- Wikipedia (n.d.). Sulfone.

- SDSU Chemistry (n.d.). Chapter 13 Carboxylic Acids.

- PubMed (2022).

- MDPI (n.d.).

- Chemistry LibreTexts (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts.

- MedChemExpress (n.d.). Tetrahydropyran-4-yl-carboxylic acid.

Sources

- 1. Cyclic Sulfones - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 12. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]

1,1-Dioxothiane-4-Carboxylic Acid: A Novel Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular scaffolds is paramount. An ideal scaffold should not only provide a three-dimensional framework for the precise orientation of pharmacophoric elements but also possess favorable physicochemical properties that translate into desirable pharmacokinetic profiles. This guide introduces 1,1-dioxothiane-4-carboxylic acid , a promising yet underexplored heterocyclic scaffold, and delineates its potential as a cornerstone for the development of next-generation therapeutics. By synergistically combining the advantageous features of a cyclic sulfone and a carboxylic acid, this scaffold offers a unique opportunity to address common challenges in drug discovery, including metabolic instability, poor solubility, and off-target toxicity. This document provides a comprehensive overview of the scaffold's synthesis, derivatization potential, and its anticipated impact on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, thereby serving as a technical resource for its application in medicinal chemistry programs.

The Rationale: Why this compound?

The design of novel molecular entities often involves a delicate balance between potency and drug-like properties. The this compound scaffold is strategically designed to leverage the beneficial attributes of two key functional groups: the cyclic sulfone and the carboxylic acid.

The Cyclic Sulfone: A Privileged Pharmacophore

Cyclic sulfones have emerged as valuable motifs in medicinal chemistry due to their unique electronic and steric properties.[1] The sulfone group is a potent hydrogen bond acceptor, capable of forming strong interactions with biological targets.[2] Unlike a ketone, which it can serve as a bioisostere for, the sulfone moiety is metabolically robust and less prone to reduction. Furthermore, the incorporation of a sulfone can significantly influence the physicochemical properties of a molecule.

Key Advantages of the Cyclic Sulfone Moiety:

-

Enhanced Solubility: The polar nature of the sulfone group often leads to improved aqueous solubility, a critical factor for oral bioavailability.[1]

-

Metabolic Stability: Sulfones are generally resistant to metabolic degradation, which can lead to a longer in vivo half-life.[1]

-

Modulation of Lipophilicity: The introduction of a sulfone can reduce a molecule's lipophilicity (logP), which is often beneficial for optimizing ADME properties.[1]

-

Conformational Rigidity: The six-membered ring of the thiane dioxide provides a degree of conformational constraint, which can be advantageous for locking in a bioactive conformation and improving binding affinity.[2]

The Carboxylic Acid: A Versatile Anchor for Interaction and Derivatization

The carboxylic acid is a ubiquitous functional group in pharmaceuticals, renowned for its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions with basic residues in protein binding sites.[3] While it is a powerful pharmacophoric element, it can also introduce challenges such as poor membrane permeability and susceptibility to metabolic conjugation. The this compound scaffold presents the carboxylic acid in a specific chemical environment that can be strategically exploited.

Strategic Importance of the Carboxylic Acid:

-

Primary Interaction Point: It can serve as a key anchoring point to the biological target.

-

Vector for Derivatization: The carboxylic acid is a highly versatile functional handle for the synthesis of a wide array of derivatives, including amides and esters, allowing for extensive structure-activity relationship (SAR) studies.

The strategic combination of the cyclic sulfone and the carboxylic acid in a single scaffold offers a compelling starting point for the design of novel drugs with potentially superior properties.

Synthesis of the Core Scaffold

The synthesis of this compound is achievable through a multi-step sequence, starting from readily available precursors. A plausible and documented synthetic route involves the synthesis of the tetrahydrothiopyran core followed by oxidation of the sulfide.

Synthesis of Tetrahydrothiopyran-4-carboxylic acid

The precursor, tetrahydrothiopyran-4-carboxylic acid, can be synthesized via several methods. One common approach involves the reaction of a dielectrophile with a malonic ester derivative, followed by hydrolysis and decarboxylation.[4]

Oxidation to this compound

The sulfide in tetrahydrothiopyran-4-carboxylic acid can be selectively oxidized to the corresponding sulfone. This transformation is a standard and high-yielding reaction in organic synthesis.

Protocol 2.2: Oxidation of Tetrahydrothiopyran-4-carboxylic acid

-

Dissolution: Dissolve tetrahydrothiopyran-4-carboxylic acid in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Oxidant Addition: Cool the solution in an ice bath and add a suitable oxidizing agent, such as hydrogen peroxide, potassium permanganate, or a peroxy acid (e.g., m-CPBA), portion-wise while monitoring the internal temperature. The choice of oxidant may depend on the scale and desired purity profile.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for peroxide-based oxidants). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

A specific, documented synthesis involves the hydrolysis of 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide with 6N hydrochloric acid.[5]

Physicochemical Properties and In Silico ADME Profile

The anticipated physicochemical properties of the this compound scaffold suggest a favorable starting point for drug design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 178.21 g/mol [6] | Well within the "rule of five" guidelines for good oral bioavailability. |

| logP | -0.4[6] | Indicates good aqueous solubility. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 4 (2 from sulfone, 2 from carboxylic acid)[6] | Enhances potential for target interactions and improves solubility. |

| Polar Surface Area (PSA) | 79.8 Ų[6] | Suggests good potential for cell permeability. |

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can provide valuable early insights into the drug-like potential of a novel scaffold.[7][8]

Caption: In silico ADME prediction workflow for the scaffold.

Derivatization Strategy: Building a Focused Library

The true power of a scaffold lies in its ability to be readily derivatized to explore chemical space and optimize biological activity. The carboxylic acid functionality of this compound is an excellent handle for creating a diverse library of compounds.

Amide Coupling

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[3] A vast array of primary and secondary amines are commercially available, allowing for the introduction of a wide range of substituents.

Protocol 4.1: General Procedure for Amide Coupling

-

Activation: Activate the carboxylic acid of the scaffold using a suitable coupling reagent. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole), or uronium/phosphonium reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]

-

Amine Addition: Add the desired primary or secondary amine to the activated carboxylic acid solution. A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction.

-

Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up to remove the coupling reagents and byproducts. The desired amide can then be purified by column chromatography or recrystallization.

Caption: Workflow for amide library synthesis.

Esterification

Esterification provides another avenue for derivatization, allowing for the introduction of various alkyl or aryl groups.[11][12]

Protocol 4.2: Fischer Esterification

-

Reaction Setup: Dissolve the this compound in a large excess of the desired alcohol, which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product. The removal of water using a Dean-Stark apparatus can further increase the yield.

-

Work-up and Purification: After cooling, neutralize the acid catalyst and remove the excess alcohol. The crude ester can then be purified by distillation or column chromatography.

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its inherent physicochemical properties, conferred by the cyclic sulfone moiety, have the potential to mitigate common ADME liabilities. The versatile carboxylic acid handle allows for the straightforward synthesis of diverse libraries for comprehensive SAR exploration. By providing a rigid framework with strategically placed hydrogen bond acceptors and a versatile point for derivatization, this scaffold is well-positioned to yield potent and drug-like candidates across a range of therapeutic areas. This guide serves as a foundational resource to encourage and facilitate the adoption of the this compound core in innovative drug discovery programs.

References

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

-

Cyclic sulfoxides and sulfones in drug design. (2021). Request PDF. [Link]

- Development of predictive in silico models for ADME properties. (n.d.).

- Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. (n.d.).

- Preparation of tetrahydropyran-4-carboxylic acid and its esters. (n.d.).

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2019).

- In silico ADME predictions physiochemical properties of synthesized compounds. (n.d.).

- Tetrahydrothiopyran-4-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Deriv

- Cyclic Sulfones. (n.d.). Enamine.

- Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995. (n.d.). Biosynth.

- esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). Semantic Scholar.

- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2024). MDPI.

- In Silico ADME Methods Used in the Evaluation of N

- In silico predictions of ADME-Tox properties: drug absorption. (2011). PubMed.

- Amide Synthesis. (n.d.). Fisher Scientific.

- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023).

- In silico ADME in drug design - Enhancing the impact. (2018).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.

- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3. (n.d.). ChemicalBook.

- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755. (n.d.). PubChem.

- 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid 97% | CAS: 64096-87-3. (n.d.). AChemBlock.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).

- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

- Esterification--Making Esters

- Fischer Esterific

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Sulfones - Enamine [enamine.net]

- 3. hepatochem.com [hepatochem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1,1-Dioxo-tetrahydrothiopyran-4-carboxylic acid | 64096-87-3 [chemicalbook.com]

- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amide Synthesis [fishersci.dk]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Synthesis, Isolation, and Characterization of 1,1-dioxothiane-4-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of 1,1-dioxothiane-4-carboxylic acid (CAS No: 64096-87-3), a saturated heterocyclic compound of significant interest in contemporary medicinal chemistry and drug development. The document delineates a field-proven, reproducible methodology for its chemical synthesis via acidic hydrolysis of a spirocyclic precursor. It further details the subsequent isolation, purification, and characterization protocols. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each procedural step is understood within a robust scientific framework. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.

Introduction: The Scientific Context and Significance

This compound is a bifunctional organic molecule featuring a saturated six-membered thiane ring, a sulfone group, and a carboxylic acid moiety.[1] Its structure is of particular interest to the pharmaceutical sciences. The carboxylic acid group is a prevalent pharmacophore found in approximately 25% of all commercialized pharmaceuticals, crucial for interacting with biological targets through hydrogen bonding and ionic interactions.[2][3] However, the inherent acidity and polarity of this group can sometimes lead to challenges in metabolic stability and cell membrane permeability.[4][5]

The incorporation of the carboxylic acid into a saturated heterocyclic scaffold like 1,1-dioxothiane offers a strategic advantage. The rigid, three-dimensional nature of the ring system allows for precise spatial orientation of the functional groups, a key aspect in modern drug design. The sulfone group (SO₂) is a strong hydrogen bond acceptor and is metabolically stable, often used to improve the physicochemical properties of a lead compound. Therefore, this compound serves as a valuable building block for creating novel chemical entities with potentially optimized pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview of the primary synthetic route to this compound and the critical steps for its effective isolation and purification.

Synthesis Pathway: From Precursor to Product

The most direct and commonly cited method for the preparation of this compound involves the acidic hydrolysis of a protected precursor, specifically 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide.[6]

Causality Behind the Experimental Design: